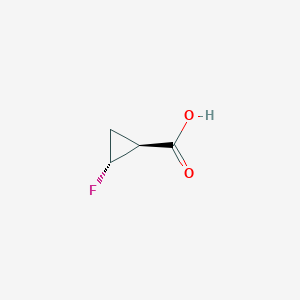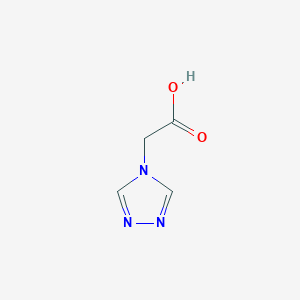
2-(4H-1,2,4-三唑-4-基)乙酸
描述
2-(4H-1,2,4-triazol-4-yl)acetic acid is an organic compound characterized by the presence of a triazole ring attached to an acetic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It is a white crystalline solid with high solubility in water .
科学研究应用
2-(4H-1,2,4-triazol-4-yl)acetic acid has numerous scientific research applications:
作用机制
Target of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
It’s known that the triazole ring, a common feature in many bioactive compounds, can interact with biological targets through hydrogen bonding and dipole-dipole interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given its potential cytotoxic activity , it may be involved in pathways related to cell proliferation and apoptosis.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4H-1,2,4-triazol-4-yl)acetic acid involves the reaction of 1-(4-aminophenyl)acetic acid with N,N-dimethyl formamide azine in benzene under reflux conditions. The mixture is then cooled, and the resulting solid product is filtered and washed with ethanol . Another method involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by acid hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for 2-(4H-1,2,4-triazol-4-yl)acetic acid typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based compounds with altered functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or benzene, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various triazole derivatives, which can have different functional groups attached to the triazole ring, leading to a wide range of chemical and biological properties .
相似化合物的比较
Similar Compounds
- 2-(1H-1,2,4-triazole-1-yl)acetic acid
- 2-(2-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid hydrochloride
- 4-(4H-1,2,4-triazol-4-yl)phenylacetic acid
Uniqueness
2-(4H-1,2,4-triazol-4-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its high solubility in water and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications.
属性
IUPAC Name |
2-(1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-7-2-5-6-3-7/h2-3H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHXOPRCBNQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512373 | |
| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110822-97-4 | |
| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4H-1,2,4-triazol-4-yl)acetic acid interact with molybdenum(VI) oxide to form a catalytic material? What is the impact of this interaction on the material's structure?
A1: 2-(4H-1,2,4-Triazol-4-yl)acetic acid (trglyH) acts as a ligand, coordinating with molybdenum(VI) oxide (MoO3) to form a coordination polymer. [] The trglyH ligand exists in a zwitterionic form within the structure. The carboxylate group (-CO2-) of trglyH bridges two Mo(VI) centers in a μ2-η1 : η1 fashion, meaning it binds to both metal centers through a single oxygen atom. Interestingly, the positively charged triazolium group remains uncoordinated. This specific coordination mode leads to the formation of a ribbon-like motif where edge-sharing MoO6 octahedra are linked together via μ3-O bridges. [] This unique structural arrangement contributes to the material's catalytic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


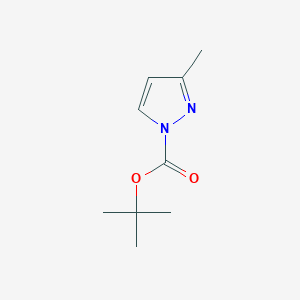
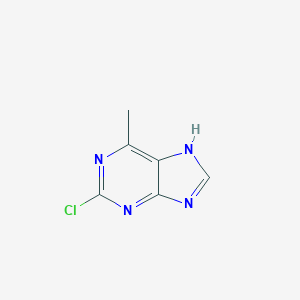


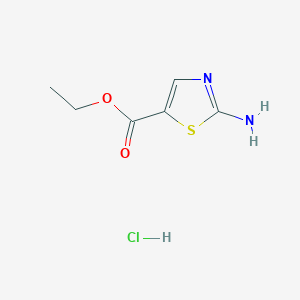

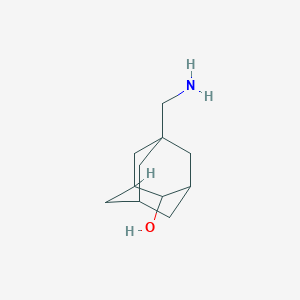

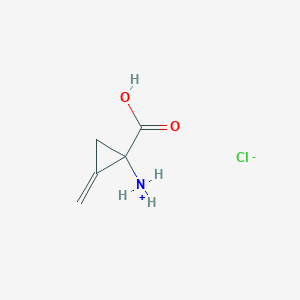
![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)


